1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-hydroxy-3-((2-thienylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
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Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-hydroxy-3-((2-thienylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrrole ring, functionalization of the carboxamide group, and the introduction of the thienylmethyl and hydroxypropyl groups. Common reagents might include thienylmethyl halides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions could target the carboxamide group or other functional groups.
Substitution: Substitution reactions might occur at the pyrrole ring or the thienylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, it might be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2-carboxamide
- 2,5-Dihydro-1H-pyrrole-3-carboxamide
- N-(2-Hydroxy-3-aminopropyl)-2,5-dihydro-1H-pyrrole-3-carboxamide
Uniqueness
This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
CAS No. |
93798-90-4 |
---|---|
Molecular Formula |
C17H29Cl2N3O2S |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[2-hydroxy-3-(thiophen-2-ylmethylamino)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H27N3O2S.2ClH/c1-16(2)8-14(17(3,4)20-16)15(22)19-10-12(21)9-18-11-13-6-5-7-23-13;;/h5-8,12,18,20-21H,9-11H2,1-4H3,(H,19,22);2*1H |
InChI Key |
YKVTWEAYAVWLKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCC(CNCC2=CC=CS2)O)C.Cl.Cl |
Origin of Product |
United States |
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